molecular formula C27H18O7 B14361454 Bis[4-(4-hydroxybenzoyl)phenyl] carbonate CAS No. 90315-91-6

Bis[4-(4-hydroxybenzoyl)phenyl] carbonate

Cat. No.: B14361454
CAS No.: 90315-91-6
M. Wt: 454.4 g/mol
InChI Key: RPVFAEFGBXCJFQ-UHFFFAOYSA-N
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Description

Bis[4-(4-hydroxybenzoyl)phenyl] carbonate is a chemical compound known for its unique structure and properties. It is a type of activated carbonate, which means it has an electron-withdrawing functionality substituted on the phenolic leaving group. This compound is used in various applications, particularly in the synthesis of polycarbonate resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(4-hydroxybenzoyl)phenyl] carbonate typically involves the reaction of 4-hydroxybenzoyl chloride with phenol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a melt transcarbonation process. This process involves the reaction of diphenyl carbonate with 4-hydroxybenzoyl phenol at elevated temperatures. The melt transcarbonation process is solvent-free and yields high-quality polymer products .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(4-hydroxybenzoyl)phenyl] carbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Brominated or other substituted derivatives.

Scientific Research Applications

Bis[4-(4-hydroxybenzoyl)phenyl] carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[4-(4-hydroxybenzoyl)phenyl] carbonate involves its reactivity as an activated carbonate. The electron-withdrawing groups on the phenolic leaving group enhance its reactivity, making it suitable for various polymerization reactions. The molecular targets and pathways involved include the activation of monomers for polycarbonate synthesis, leading to the formation of high-molecular-weight polymers .

Comparison with Similar Compounds

Similar Compounds

    Bis(methyl salicyl) carbonate: Another activated carbonate used in polymer synthesis.

    Diphenyl carbonate: Commonly used in the melt transcarbonation process for polycarbonate production.

Uniqueness

Bis[4-(4-hydroxybenzoyl)phenyl] carbonate is unique due to its specific structure, which provides enhanced reactivity compared to other carbonates. This makes it particularly useful in the synthesis of polycarbonates with improved properties, such as higher thermal stability and better mechanical strength .

Properties

CAS No.

90315-91-6

Molecular Formula

C27H18O7

Molecular Weight

454.4 g/mol

IUPAC Name

bis[4-(4-hydroxybenzoyl)phenyl] carbonate

InChI

InChI=1S/C27H18O7/c28-21-9-1-17(2-10-21)25(30)19-5-13-23(14-6-19)33-27(32)34-24-15-7-20(8-16-24)26(31)18-3-11-22(29)12-4-18/h1-16,28-29H

InChI Key

RPVFAEFGBXCJFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(=O)OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)O)O

Origin of Product

United States

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